molecular formula C28H20O12 B1244022 Mumbaistatin

Mumbaistatin

Cat. No.: B1244022
M. Wt: 548.4 g/mol
InChI Key: XFESZXMDORIFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mumbaistatin is a natural product isolated from the microorganism Streptomyces sp. DSM 11641. It is an anthraquinone derivative known for its potent inhibitory activity against glucose-6-phosphate translocase, an enzyme involved in glucose metabolism. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mumbaistatin is primarily obtained through the cultivation of Streptomyces sp. DSM 11641. The production process involves fermentation, followed by extraction and purification using techniques such as anion-exchange and reversed-phase chromatography . The compound can also be synthesized through semi-synthetic routes, which involve the modification of naturally derived this compound to enhance its properties .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The yield from natural sources is relatively low, which has led to the exploration of synthetic and semi-synthetic methods to produce the compound more efficiently .

Chemical Reactions Analysis

Types of Reactions: Mumbaistatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mumbaistatin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying anthraquinone derivatives and their chemical properties.

    Biology: Investigated for its role in inhibiting glucose-6-phosphate translocase, which is crucial in glucose metabolism.

    Medicine: Explored as a potential therapeutic agent for the treatment of diabetes mellitus due to its inhibitory effect on glucose-6-phosphate translocase.

    Industry: Potential applications in the development of new pharmaceuticals and biochemical research tools

Mechanism of Action

Mumbaistatin exerts its effects by inhibiting glucose-6-phosphate translocase, an enzyme that plays a key role in glucose metabolism. By inhibiting this enzyme, this compound reduces the transport of glucose-6-phosphate into the endoplasmic reticulum, thereby decreasing glucose production in the liver. This mechanism makes this compound a promising candidate for the treatment of diabetes mellitus .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potent inhibitory activity against glucose-6-phosphate translocase and its potential therapeutic applications in diabetes mellitus. Its structure, an anthraquinone derivative, also sets it apart from other similar compounds .

Properties

Molecular Formula

C28H20O12

Molecular Weight

548.4 g/mol

IUPAC Name

1-[2-(5-carboxy-4-hydroxypentanoyl)-6-hydroxybenzoyl]-3,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C28H20O12/c29-11(9-19(34)35)7-8-15(30)12-3-1-5-16(31)20(12)27(38)24-22-14(10-18(33)23(24)28(39)40)25(36)13-4-2-6-17(32)21(13)26(22)37/h1-6,10-11,29,31-33H,7-9H2,(H,34,35)(H,39,40)

InChI Key

XFESZXMDORIFAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)C(=O)O)C(=O)C4=C(C=CC=C4O)C(=O)CCC(CC(=O)O)O

Synonyms

mumbaistatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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